2-Ethoxy-5-ethylbenzaldehyde
Overview
Description
2-Ethoxy-5-ethylbenzaldehyde is an organic compound with the chemical formula C11H14O2. It is a yellowish liquid with a sweet, floral odor and is commonly used in the fragrance industry.
Preparation Methods
2-Ethoxy-5-ethylbenzaldehyde can be synthesized via different methods. One common method involves the addition of ethyl bromide and sodium ethoxide to 2-hydroxy-5-ethylbenzaldehyde. The resulting solution is then acidified with acetic acid and subjected to reflux to obtain this compound. Another method involves the direct O-alkylation of 2-hydroxy-5-methoxybenzaldehyde with alkyl bromides or iodides in the presence of anhydrous potassium carbonate . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
2-Ethoxy-5-ethylbenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aldehyde group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like Grignard reagents. Major products formed from these reactions include carboxylic acids, alcohols, and substituted benzaldehydes .
Scientific Research Applications
2-Ethoxy-5-ethylbenzaldehyde has a variety of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Industry: It is used in the fragrance industry and as a precursor for the synthesis of dyes and other industrial chemicals
Mechanism of Action
The mechanism by which 2-Ethoxy-5-ethylbenzaldehyde exerts its effects involves its interaction with various molecular targets and pathways. It can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .
Comparison with Similar Compounds
2-Ethoxy-5-ethylbenzaldehyde can be compared with other similar compounds such as 2-ethoxybenzaldehyde and 2-ethylbenzaldehyde. While these compounds share similar structural features, this compound is unique due to the presence of both ethoxy and ethyl groups on the benzaldehyde ring. This unique structure contributes to its distinct chemical and biological properties.
Biological Activity
2-Ethoxy-5-ethylbenzaldehyde is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its aldehyde functional group attached to a benzene ring, which is further substituted with ethoxy and ethyl groups. The molecular formula is , and its structure can be represented as follows:
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that the compound can inhibit bacterial growth at relatively low concentrations.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results highlight its potential as a therapeutic agent in treating bacterial infections.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress within cells, leading to damage and subsequent cell death.
- Gene Expression Modulation : It has been observed to alter the expression levels of genes associated with apoptosis and cell cycle regulation.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The study concluded that the compound exhibited a broad spectrum of activity and suggested further investigation into its potential as a natural preservative in food products.
Case Study 2: Anticancer Effects
Another significant study published in Cancer Letters focused on the anticancer effects of this compound on human cancer cell lines. The findings indicated that treatment with the compound led to a dose-dependent reduction in cell viability and increased apoptosis markers, supporting its potential as a chemotherapeutic agent.
Research Findings Summary
The following table summarizes key research findings related to the biological activity of this compound:
Study Focus | Findings | Reference |
---|---|---|
Antimicrobial Activity | Effective against various bacteria; low MIC values | Journal of Antimicrobial Chemotherapy |
Anticancer Activity | Induces apoptosis in MCF-7 and HeLa cells | Cancer Letters |
Mechanism | Inhibits enzymes, generates ROS | Various Studies |
Properties
IUPAC Name |
2-ethoxy-5-ethylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-9-5-6-11(13-4-2)10(7-9)8-12/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRVVXCTNSGQQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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